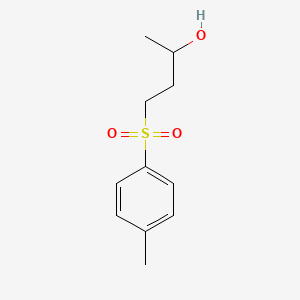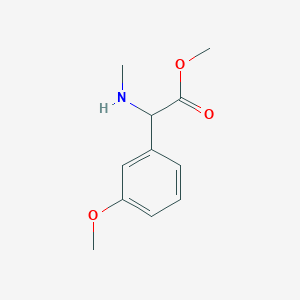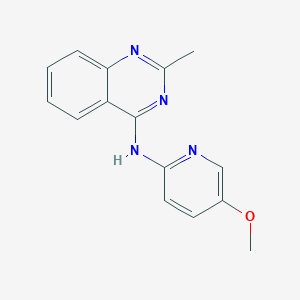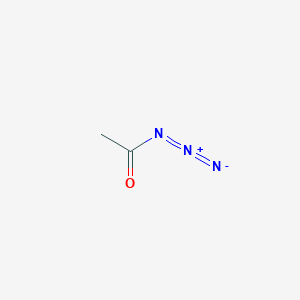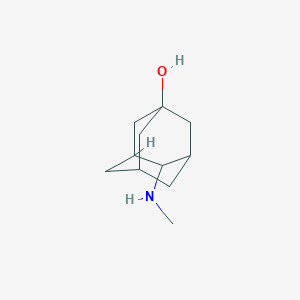
cis-4-(Methylamino)adamantan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
cis-4-(Methylamino)adamantan-1-ol is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. Adamantane derivatives have garnered significant interest due to their diverse applications in medicinal chemistry, materials science, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(Methylamino)adamantan-1-ol typically involves the functionalization of the adamantane core. One common method is the alkylation of adamantan-1-ol with methylamine under controlled conditions. This reaction can be carried out in the presence of a suitable catalyst, such as trifluoroacetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using readily available starting materials and efficient reaction conditions. The process may involve the use of continuous flow reactors to ensure consistent product quality and high yield. Additionally, the reaction parameters, such as temperature, pressure, and catalyst concentration, can be fine-tuned to maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
cis-4-(Methylamino)adamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-methylaminoadamantan-1-one.
Reduction: Formation of 4-aminoadamantan-1-ol.
Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.
科学的研究の応用
cis-4-(Methylamino)adamantan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as heat-resistant polymers and lubricants
作用機序
The mechanism of action of cis-4-(Methylamino)adamantan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the amino group can form hydrogen bonds with active site residues, while the adamantane core provides structural stability and enhances binding affinity .
類似化合物との比較
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities to adamantane.
Uniqueness
cis-4-(Methylamino)adamantan-1-ol stands out due to the presence of both a methylamino group and a hydroxyl group, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable addition to the family of adamantane derivatives .
特性
CAS番号 |
75375-90-5 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC名 |
4-(methylamino)adamantan-1-ol |
InChI |
InChI=1S/C11H19NO/c1-12-10-8-2-7-3-9(10)6-11(13,4-7)5-8/h7-10,12-13H,2-6H2,1H3 |
InChIキー |
OXOBSRVVNMKQNB-UHFFFAOYSA-N |
正規SMILES |
CNC1C2CC3CC1CC(C3)(C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1h-Benzimidazol-2-Yl)-1h-Pyrazol-4-Yl]benzamide](/img/structure/B8731143.png)
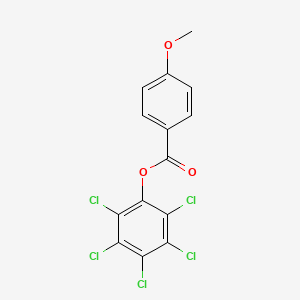
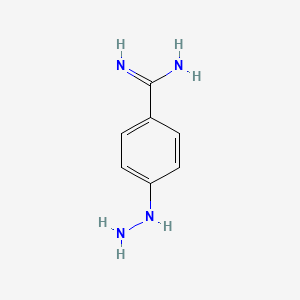

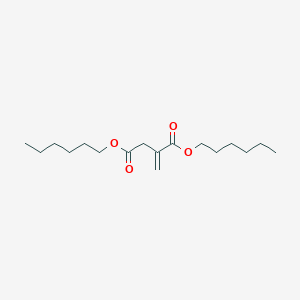
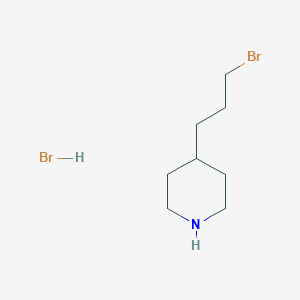
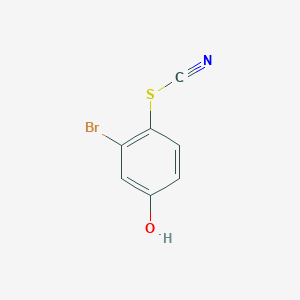
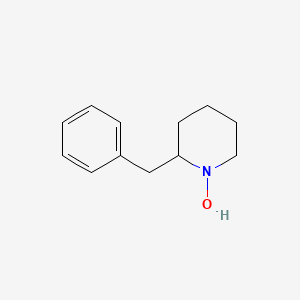
![6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one](/img/structure/B8731232.png)
